(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can then be introduced via a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative, while reduction of the imidazole ring would yield an imidazoline derivative.
Scientific Research Applications
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. This property makes it a valuable tool in the study of enzyme inhibition, as it can bind to the active site of enzymes and inhibit their activity. The imidazole ring can also interact with various biological targets, including receptors and enzymes, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronate ester: Similar structure but with a boronate ester group instead of a boronic acid group.
Uniqueness
The presence of the fluorine atom and the methyl-substituted imidazole ring in (3-Fluoro-5-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid makes it unique compared to other boronic acid derivatives. These structural features can influence its reactivity and binding
Properties
Molecular Formula |
C10H10BFN2O2 |
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Molecular Weight |
220.01 g/mol |
IUPAC Name |
[3-fluoro-5-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-5-14(6-13-7)10-3-8(11(15)16)2-9(12)4-10/h2-6,15-16H,1H3 |
InChI Key |
BBKVJHCFMMOHFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
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